molecular formula C16H18N2OS2 B3924157 N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B3924157
M. Wt: 318.5 g/mol
InChI Key: LJWQORQORPAFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a member of the thiophene family and is a derivative of the well-known antihypertensive drug, losartan.

Mechanism of Action

BPTC acts as an angiotensin II receptor antagonist, similar to losartan. It binds to the angiotensin II receptor and prevents the binding of angiotensin II, which is a potent vasoconstrictor. This results in the dilation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects
BPTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTC inhibits the proliferation of human breast cancer cells. BPTC has also been shown to have anti-inflammatory effects in animal models of acute lung injury. In addition, BPTC has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BPTC has several advantages for lab experiments. It is readily available and relatively easy to synthesize. BPTC is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, BPTC has some limitations for lab experiments. It is insoluble in water, which makes it difficult to administer in vivo. BPTC also has poor bioavailability, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of BPTC. One potential direction is the development of BPTC analogs with improved bioavailability and pharmacokinetic properties. Another potential direction is the study of BPTC for its potential use in the treatment of other diseases such as cancer and inflammation. In addition, the use of BPTC in the development of organic semiconductors and the removal of heavy metal ions from contaminated water are also promising areas of research.
Conclusion
BPTC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPTC involves a multi-step process, and it has been studied for its potential applications in drug discovery, materials science, and environmental science. BPTC acts as an angiotensin II receptor antagonist, and it has various biochemical and physiological effects. BPTC has several advantages for lab experiments, but it also has some limitations. The future directions for the study of BPTC are promising, and further research is needed to fully understand its potential applications.

Scientific Research Applications

BPTC has been widely studied for its potential applications in various fields such as drug discovery, materials science, and environmental science. In drug discovery, BPTC has been shown to have potential as an antihypertensive drug due to its structural similarity to losartan. BPTC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, BPTC has been studied for its potential use in the development of organic semiconductors. In environmental science, BPTC has been studied for its potential use in the removal of heavy metal ions from contaminated water.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-2-3-5-12-7-9-13(10-8-12)17-16(20)18-15(19)14-6-4-11-21-14/h4,6-11H,2-3,5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWQORQORPAFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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